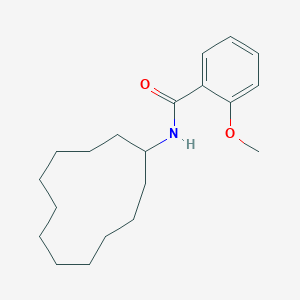
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol, also known as ATTZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In material science, (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and catalysis. In analytical chemistry, (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been used as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell proliferation. (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been shown to have a low toxicity profile in vitro and in vivo. Studies have demonstrated that (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol can selectively induce apoptosis in cancer cells, while sparing normal cells. (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is its versatility, as it can be easily modified to yield derivatives with different properties. However, one limitation of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol. One area of interest is the development of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol-based materials with improved optoelectronic properties. Another area of interest is the identification of the specific enzymes targeted by (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol in cancer cells, which could lead to the development of more targeted anticancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol and its potential applications in other fields.
Métodos De Síntesis
The synthesis of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol involves the reaction of 2-amino-4-phenolthiazole with allyl bromide and sodium hydroxide. The resulting product is then reacted with 4-nitrobenzaldehyde, followed by reduction with sodium dithionite to yield (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol. This method has been optimized to produce high yields of pure (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol.
Propiedades
IUPAC Name |
4-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-12-20-17(14-6-4-3-5-7-14)13-22-18(20)19-15-8-10-16(21)11-9-15/h2-11,13,21H,1,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURUQTAGDWBNTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{(Z)-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B379644.png)

![3-(3,4-Dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B379646.png)
![2-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379647.png)
![2,6-Bis{[5-(3,4-dichlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B379648.png)
![4-[(5-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzaldehyde](/img/structure/B379650.png)

![2-[2-[4-(4-Fluorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379655.png)
![2-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379657.png)

![2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379661.png)
![2-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379662.png)